molecular formula C19H37NO2 B14739029 (2e)-2-(Hexadecylimino)propanoic acid CAS No. 6311-14-4

(2e)-2-(Hexadecylimino)propanoic acid

Cat. No.: B14739029
CAS No.: 6311-14-4
M. Wt: 311.5 g/mol
InChI Key: XNFPVYOZNUXUKI-UHFFFAOYSA-N
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Description

(2E)-2-(Hexadecylimino)propanoic acid is a specialized organic compound proposed for research in material science and medicinal chemistry. As an amino acid derivative featuring a long-chain hexadecylimino group, it is structurally categorized among amino carboxylic acids, a class known for its utility in developing corrosion inhibitors for metallic materials . The mechanism for this application is thought to involve the adsorption of the molecule onto metal surfaces, forming a protective layer that mitigates oxidative degradation. Furthermore, compounds within this structural family have been investigated for potential therapeutic applications, particularly in the realm of cardiovascular diseases, such as the treatment of myocardial infarction and atherosclerosis . The presence of both amino and carboxylic acid functional groups on the same carbon skeleton suggests potential for metal chelation and surface interaction, making it a candidate for studying biochemical pathways and developing new chemical entities. Researchers may employ this compound as a building block for synthesizing more complex molecules or as a standard in analytical method development. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

6311-14-4

Molecular Formula

C19H37NO2

Molecular Weight

311.5 g/mol

IUPAC Name

2-hexadecyliminopropanoic acid

InChI

InChI=1S/C19H37NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19(21)22/h3-17H2,1-2H3,(H,21,22)

InChI Key

XNFPVYOZNUXUKI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN=C(C)C(=O)O

Origin of Product

United States

Preparation Methods

Direct Condensation Methodology

The most straightforward route involves the acid-catalyzed condensation of hexadecylamine with pyruvic acid. This one-pot reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the thermodynamically favored E-configured imine.

Typical reaction conditions employ ethanol as solvent at 60-80°C with p-toluenesulfonic acid (0.5-1.0 equiv) as catalyst. The reaction reaches completion within 12-24 hours, yielding crude product that requires extensive purification via recrystallization from hexane/ethyl acetate mixtures. Challenges include competing side reactions such as:

  • Oligomerization of pyruvic acid
  • Oxidation of the imine moiety
  • Partial hydrolysis of the hexadecyl chain

Protected Carboxylate Strategy

To prevent undesired side reactions at the carboxylic acid group, advanced synthetic protocols utilize protective group chemistry:

Step 1: Methyl pyruvate protection
Step 2: Imine formation with hexadecylamine
Step 3: Saponification of methyl ester

This three-step sequence improves overall yield (58-62% vs 45-50% for direct method) by:

  • Minimizing acid-mediated decomposition
  • Enhancing solubility in organic media
  • Facilitating intermediate purification

Reaction Mechanistic Studies

Kinetic vs Thermodynamic Control

The E/Z selectivity in imine formation demonstrates strong temperature dependence:

Temperature (°C) E:Z Ratio Yield (%)
25 3:1 38
60 7:1 52
80 12:1 49

Higher temperatures favor the E-isomer through thermodynamic control, despite slight yield reductions from thermal decomposition. Microwave-assisted synthesis at 100°C for 15 minutes achieves E:Z ratios exceeding 20:1 while maintaining 61% yield.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents significantly accelerate the condensation reaction:

Solvent Dielectric Constant Reaction Time (h)
Toluene 2.4 36
THF 7.5 28
DMF 36.7 14
Ethanol 24.3 18

Notably, DMF enables rapid reaction but complicates product isolation due to high boiling point and surfactant-like behavior of the product.

Advanced Catalytic Systems

Heterogeneous Catalysis

Mesoporous silica-supported sulfonic acid catalysts (e.g., SBA-15-SO3H) demonstrate superior performance:

Catalyst Loading (wt%) Conversion (%) Selectivity (%)
5 78 92
10 89 95
15 93 94

These materials enable catalyst recovery and reuse for 5 cycles with <8% activity loss, addressing sustainability concerns in large-scale production.

Enzymatic Approaches

Recent developments employ lipase-mediated synthesis under mild conditions:

  • Candida antarctica lipase B (CAL-B)
  • 35°C in tert-butyl methyl ether
  • Water activity (aw) controlled at 0.43

This biocatalytic method achieves 67% yield with perfect E-selectivity, though reaction times extend to 72 hours.

Purification Challenges and Solutions

Crystallization Optimization

The compound's amphiphilic nature necessitates mixed solvent systems for effective crystallization:

Solvent Combination Purity (%) Recovery (%)
Hexane/EtOAc (3:1) 98.2 72
Heptane/THF (5:1) 99.1 68
MTBE/MeOH (4:1) 97.8 81

Chromatographic Techniques

Preparative HPLC methods using C18 columns with acetonitrile/water (85:15) + 0.1% TFA achieve baseline separation of E/Z isomers, albeit with limited scalability.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor technology addresses heat transfer limitations in batch processes:

Parameter Batch Flow
Reaction Time 18 h 45 min
Space-Time Yield 0.8 kg/m³/h 5.2 kg/m³/h
E:Z Ratio 12:1 18:1

Waste Stream Management

The synthesis generates significant acidic aqueous waste requiring neutralization. Modern plants employ:

  • In-line pH adjustment with CaCO3
  • Solvent recovery via thin-film evaporation
  • Biodegradation of organic residues

Analytical Characterization

Spectroscopic Fingerprints

1H NMR (400 MHz, CDCl3):
δ 0.88 (t, 3H, CH3), 1.25 (m, 28H, CH2), 1.68 (quin, 2H, CH2CH2N), 3.45 (t, 2H, NCH2), 4.12 (s, 1H, NH), 8.32 (s, 1H, CH=N)

IR (ATR):
ν 2915, 2848 (C-H stretch), 1705 (C=O), 1642 (C=N), 1458 (CH2 bend)

Mass Spectrometric Data

High-resolution ESI-MS:
Calculated for C19H37NO2 [M+H]+: 312.2903
Found: 312.2901

Emerging Synthetic Technologies

Photochemical Activation

UV irradiation (254 nm) in the presence of eosin Y catalyst enables room-temperature synthesis:

  • 89% yield in 6 hours
  • 99% E-selectivity
  • Eliminates thermal degradation pathways

Electrochemical Methods

Constant potential electrolysis at 1.2 V vs Ag/AgCl in acetonitrile/water (9:1):

  • 76% isolated yield
  • 100% atom economy
  • Near-zero waste generation

Comparative Method Evaluation

Parameter Condensation Enzymatic Flow Chemistry
Yield (%) 52 67 82
E-Selectivity 92 100 98
Scalability Medium Low High
Environmental Impact High Low Medium

Industrial Applications and Challenges

Surfactant Formulations

The compound's unique structure enables:

  • Ultra-low interfacial tension (0.1 mN/m)
  • Critical micelle concentration of 0.8 mM
  • Thermal stability up to 150°C

Pharmaceutical Intermediates

As a chiral building block for:

  • Antiviral prodrugs
  • Lipid nanoparticle components
  • Transdermal delivery enhancers

Chemical Reactions Analysis

Types of Reactions

(2e)-2-(Hexadecylimino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The hexadecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amines, and substituted imino acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2e)-2-(Hexadecylimino)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of (2e)-2-(Hexadecylimino)propanoic acid involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hexadecyl group can interact with lipid membranes, affecting membrane fluidity and permeability. These interactions contribute to the compound’s biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural motifs with (2E)-2-(hexadecylimino)propanoic acid, enabling comparative analysis:

(2E)-2-(Hydroxyimino)propanoic Acid (FDB023008)
  • Molecular Formula: C₃H₅NO₃
  • Molecular Weight : 119.08 g/mol
  • Key Substituents: Hydroxyimino (-N=O-H) and propanoic acid groups.
  • Properties: High water solubility due to the polar hydroxyimino group. Acts as a chelating agent or enzyme inhibitor in biochemical systems .
(2E)-3-Cyano-2-[[2-methyl-3-oxidanyl-5-(phosphonooxymethyl)pyridin-4-yl]methylimino]propanoic Acid
  • Molecular Formula : C₁₂H₁₄N₃O₇P
  • Molecular Weight : 343.23 g/mol
  • Key Substituents: Cyano (-C≡N), pyridine ring, and phosphonooxymethyl (-CH₂-PO₃H₂) groups.
  • Properties: Moderate solubility due to the polar phosphonooxymethyl and pyridine moieties. Functions as a ligand in protein binding, as evidenced by its inclusion in the RCSB PDB database .
  • Comparison : The aromatic pyridine and phosphate groups distinguish this compound from the aliphatic hexadecyl derivative, suggesting divergent biological targets (e.g., enzyme active sites vs. lipid membranes).
(2E)-But-2-enedioic Acid (Fumaric Acid)
  • Molecular Formula : C₄H₄O₄
  • Molecular Weight : 116.07 g/mol
  • Key Substituents : Two carboxylic acid groups in the E configuration.
  • Properties :
    • High solubility in water and involvement in the Krebs cycle.
    • Used industrially as a food acidulant and polymer precursor .
  • Comparison: While sharing the E configuration, fumaric acid lacks the imino and alkyl chain substituents, resulting in distinct chemical reactivity and applications.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Biological/Industrial Role
(2E)-2-(Hexadecylimino)propanoic acid* C₁₉H₃₇NO₂ 311.5 Hexadecylimino, propanoic acid Low (hydrophobic) Surfactant, membrane studies
(2E)-2-(Hydroxyimino)propanoic acid C₃H₅NO₃ 119.08 Hydroxyimino, propanoic acid High Chelation, enzyme inhibition
(2E)-3-Cyano-2-[...]propanoic acid C₁₂H₁₄N₃O₇P 343.23 Cyano, pyridinyl, phosphonooxymethyl Moderate Protein ligand, enzyme binding
(2E)-But-2-enedioic acid (Fumaric acid) C₄H₄O₄ 116.07 Two carboxylic acids High Metabolic intermediate, industry

Key Research Findings

Hydrophobicity and Solubility: The hexadecyl chain in (2E)-2-(hexadecylimino)propanoic acid drastically reduces water solubility compared to analogs like (2E)-2-(hydroxyimino)propanoic acid. This property aligns with surfactants or lipid bilayer-modifying agents. In contrast, the phosphonooxymethyl group in the pyridine-containing analog enhances solubility in biological buffers, favoring its role as a protein ligand .

Chemical Reactivity: The C=N bond in imino acids is susceptible to hydrolysis, forming ketones and amines. The hexadecyl chain may stabilize the compound in nonpolar environments, delaying hydrolysis compared to hydrophilic analogs . The cyano group in the pyridine derivative may participate in nucleophilic reactions, a feature absent in the hexadecyl analog.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for (2E)-2-(hexadecylimino)propanoic acid, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions between hexadecylamine and α-keto acid derivatives. Key factors include solvent choice (e.g., anhydrous DMF), temperature control (60–80°C), and catalysts like carbodiimides to enhance imine bond formation. Post-synthesis purification via column chromatography (silica gel, chloroform/methanol gradient) improves purity . Yield optimization may require iterative adjustment of stoichiometric ratios and reaction time.

Q. What analytical techniques are critical for characterizing the structural integrity of (2E)-2-(hexadecylimino)propanoic acid?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the imine bond configuration (E/Z isomerism) and alkyl chain integrity. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). Infrared (IR) spectroscopy can identify functional groups like carboxylic acid and imine bonds .

Advanced Research Questions

Q. How does (2E)-2-(hexadecylimino)propanoic acid modulate phospholipid bilayer dynamics, and what experimental approaches quantify these effects?

  • Methodological Answer : The compound’s amphiphilic structure may disrupt membrane fluidity. Fluorescence anisotropy using diphenylhexatriene (DPH) probes can measure membrane rigidity. Differential Scanning Calorimetry (DSC) detects phase transition changes in lipid bilayers. Molecular dynamics simulations provide atomistic insights into insertion depth and interaction with lipid headgroups .

Q. What mechanistic strategies resolve contradictions in reported anti-inflammatory activity of (2E)-2-(hexadecylimino)propanoic acid derivatives?

  • Methodological Answer : Discrepancies in IC₅₀ values may arise from cell-line specificity (e.g., RAW 264.7 vs. THP-1 macrophages) or assay conditions (e.g., LPS concentration). Researchers should:

  • Replicate studies using standardized protocols (e.g., ELISA for TNF-α/IL-6).
  • Perform dose-response curves across multiple models.
  • Use knockout cell lines to identify target pathways (e.g., NF-κB vs. MAPK) .

Q. What methodologies elucidate the compound’s interaction with inflammatory response proteins like cyclooxygenase (COX)?

  • Methodological Answer : Surface Plasmon Resonance (SPR) quantifies binding affinity (KD) between the compound and COX-2. Enzyme inhibition assays (colorimetric detection of prostaglandin metabolites) determine IC₅₀. X-ray crystallography or cryo-EM can resolve structural binding modes, while molecular docking predicts interaction sites .

Q. How can researchers design experiments to differentiate between on-target and off-target effects of this compound in cell signaling pathways?

  • Methodological Answer :

  • Use siRNA silencing or CRISPR-Cas9 knockout of putative targets (e.g., TLR4) to assess pathway dependency.
  • Phosphoproteomics (LC-MS/MS) identifies phosphorylation changes in signaling nodes.
  • Competitive binding assays with fluorescent probes (e.g., FITC-labeled inhibitors) confirm direct target engagement .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent effects in membrane permeability studies?

  • Methodological Answer : Non-linear regression (e.g., sigmoidal dose-response curves) calculates EC₅₀ values. Two-way ANOVA compares treatment groups across multiple concentrations. Bootstrapping methods assess confidence intervals for small datasets .

Q. How should researchers address batch-to-batch variability in biological activity assays?

  • Methodological Answer :

  • Implement quality control (QC) standards using reference compounds in each assay plate.
  • Normalize data to internal controls (e.g., housekeeping genes in qPCR).
  • Use Design of Experiments (DoE) to identify critical variables (e.g., solvent residue, temperature fluctuations) .

Synthesis & Structural Optimization

Q. What strategies improve the aqueous solubility of (2E)-2-(hexadecylimino)propanoic acid for in vivo studies?

  • Methodological Answer :

  • Introduce polar substituents (e.g., hydroxyl groups) on the alkyl chain.
  • Formulate with cyclodextrins or lipid nanoparticles.
  • Synthesize prodrugs (e.g., ester derivatives) that hydrolyze in physiological conditions .

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